(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Telithromycin is a ketolide, a novel form of macrolide antibiotic that is recommended for treatment of community acquired pneumonia. Telithromycin was approved for use in the United States in 2004 and subsequently linked to several cases of severe drug induced liver injury.
Telithromycin is an amino sugar.
Telithromycin, a semi-synthetic erythromycin derivative, belongs to a new chemical class of antibiotics called ketolides. Ketolides have been recently added to the macrolide-lincosamide-streptogramin class of antibiotics. Similar to the macrolide antibiotics, telithromycin prevents bacterial growth by interfering with bacterial protein synthesis. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation. Binding occurs simultaneously at to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one. It is used to treat mild to moderate respiratory infections.
Telithromycin is an amino sugar.
Telithromycin, a semi-synthetic erythromycin derivative, belongs to a new chemical class of antibiotics called ketolides. Ketolides have been recently added to the macrolide-lincosamide-streptogramin class of antibiotics. Similar to the macrolide antibiotics, telithromycin prevents bacterial growth by interfering with bacterial protein synthesis. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation. Binding occurs simultaneously at to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one. It is used to treat mild to moderate respiratory infections.
Brand Name:
Vulcanchem
CAS No.:
191114-48-4
VCID:
VC0544869
InChI:
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1
SMILES:
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Molecular Formula:
C43H65N5O10
Molecular Weight:
812 g/mol
(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
CAS No.: 191114-48-4
Inhibitors
VCID: VC0544869
Molecular Formula: C43H65N5O10
Molecular Weight: 812 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 191114-48-4 |
---|---|
Product Name | (1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
Molecular Formula | C43H65N5O10 |
Molecular Weight | 812 g/mol |
IUPAC Name | (1S,2R,5R,7R,8R,9R,11R,13R,14S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
Standard InChI | InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1 |
Standard InChIKey | LJVAJPDWBABPEJ-PNUFFHFMSA-N |
Isomeric SMILES | CC[C@@H]1[C@@]2([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
SMILES | CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Canonical SMILES | CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Appearance | Solid powder |
Colorform | White to off-white crystalline powder Crystals from ethe |
Melting Point | 176-188 °C 187-188 °C |
Description | Telithromycin is a ketolide, a novel form of macrolide antibiotic that is recommended for treatment of community acquired pneumonia. Telithromycin was approved for use in the United States in 2004 and subsequently linked to several cases of severe drug induced liver injury. Telithromycin is an amino sugar. Telithromycin, a semi-synthetic erythromycin derivative, belongs to a new chemical class of antibiotics called ketolides. Ketolides have been recently added to the macrolide-lincosamide-streptogramin class of antibiotics. Similar to the macrolide antibiotics, telithromycin prevents bacterial growth by interfering with bacterial protein synthesis. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation. Binding occurs simultaneously at to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one. It is used to treat mild to moderate respiratory infections. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | HMR 3647 HMR-3647 HMR3647 Ketek RU 66647 RU-66647 telithromycin |
Reference | 1: Uzun B, Güngör S, Pektaş B, Aksoy Gökmen A, Yula E, Koçal F, Kaya S. [Macrolide-lincosamide-streptogramin B (MLSB) resistance phenotypes in clinical Staphylococcus isolates and investigation of telithromycin activity]. Mikrobiyol Bul. 2014 Jul;48(3):469-76. Turkish. PubMed PMID: 25052113. 2: Ikawa K, Kikuchi E, Kikuchi J, Nishimura M, Derendorf H, Morikawa N. Pharmacokinetic modelling of serum and bronchial concentrations for clarithromycin and telithromycin, and site-specific pharmacodynamic simulation for their dosages. J Clin Pharm Ther. 2014 Aug;39(4):411-7. doi: 10.1111/jcpt.12157. Epub 2014 Mar 24. PubMed PMID: 24661290. 3: Shoji T, Takaya A, Sato Y, Kimura S, Suzuki T, Yamamoto T. RlmCD-mediated U747 methylation promotes efficient G748 methylation by methyltransferase RlmAII in 23S rRNA in Streptococcus pneumoniae; interplay between two rRNA methylations responsible for telithromycin susceptibility. Nucleic Acids Res. 2015 Oct 15;43(18):8964-72. doi: 10.1093/nar/gkv609. Epub 2015 Sep 13. PubMed PMID: 26365244; PubMed Central PMCID: PMC4605293. 4: Telithromycin: review of adverse effects. Prescrire Int. 2014 Nov;23(154):264-6. PubMed PMID: 25954793. 5: Blondeau JM, Shebelski SD, Hesje CK. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations. Int J Antimicrob Agents. 2015 Jun;45(6):594-9. doi: 10.1016/j.ijantimicag.2014.12.034. Epub 2015 Feb 16. PubMed PMID: 25752567. 6: Glassford I, Lee M, Wagh B, Velvadapu V, Paul T, Sandelin G, DeBrosse C, Klepacki D, Small MC, MacKerell AD Jr, Andrade RB. Desmethyl macrolides: synthesis and evaluation of 4-desmethyl telithromycin. ACS Med Chem Lett. 2014 Jul 16;5(9):1021-6. doi: 10.1021/ml5002097. eCollection 2014 Sep 11. PubMed PMID: 25221660; PubMed Central PMCID: PMC4160760. 7: Togami K, Hayashi Y, Chono S, Morimoto K. Involvement of intestinal permeability in the oral absorption of clarithromycin and telithromycin. Biopharm Drug Dispos. 2014 Sep;35(6):321-9. doi: 10.1002/bdd.1900. Epub 2014 Jun 27. PubMed PMID: 24801141. 8: Park B, Min YH. Inducible expression of erm(B) by the ketolides telithromycin and cethromycin. Int J Antimicrob Agents. 2015 Aug;46(2):226-7. doi: 10.1016/j.ijantimicag.2015.05.001. Epub 2015 Jun 3. PubMed PMID: 26088553. 9: Vimberg V, Lenart J, Janata J, Balikova Novotna G. ClpP-independent function of ClpX interferes with telithromycin resistance conferred by Msr(A) in Staphylococcus aureus. Antimicrob Agents Chemother. 2015;59(6):3611-4. doi: 10.1128/AAC.04367-14. Epub 2015 Mar 23. PubMed PMID: 25801573; PubMed Central PMCID: PMC4432155. 10: Li XM, Wang FC, Yang F, Jin YH. Telithromycin versus clarithromycin for the treatment of community-acquired respiratory tract infections: a meta-analysis of randomized controlled trials. Chin Med J (Engl). 2013;126(11):2179-85. PubMed PMID: 23769580. |
PubChem Compound | 11693521 |
Last Modified | Nov 11 2021 |
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